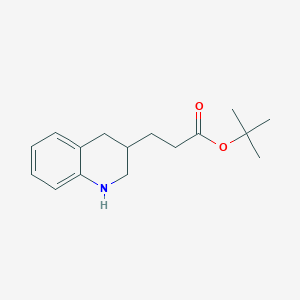

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate

Description

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate (CAS: 678987-75-2) is a bicyclic tertiary amine ester featuring a tetrahydroquinoline scaffold fused with a propanoate group protected by a tert-butyl moiety. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for developing pharmacologically active molecules. Its structure combines the rigidity of the tetrahydroquinoline core with the steric bulk of the tert-butyl group, which enhances stability and modulates solubility .

Properties

IUPAC Name |

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)9-8-12-10-13-6-4-5-7-14(13)17-11-12/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOCAMKWNKFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate typically involves the reaction of 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under an inert atmosphere, usually nitrogen, and at room temperature to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

Compound 15a (CAS: Not provided)

- Structure : Features a pyrimido[4,5-d][1,3]oxazin-1(4H)-yl core substituted with a 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl group. Unlike the target compound, it includes a trifluoroacetic acid-mediated coupling step during synthesis .

- Key Differences: Enhanced pharmacological relevance due to the presence of a methylpiperazine moiety, which improves blood-brain barrier penetration. Higher synthetic complexity (multistep synthesis involving isopropanol and trifluoroacetic acid) compared to the simpler esterification of the target compound .

Example 1 (CAS: Not provided)

- Structure: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.

- Key Differences :

Example 24 (CAS: Not provided)

- Structure: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid.

- Key Differences: Adamantane and pyridopyridazine groups confer enhanced lipophilicity and proteolytic stability.

Pharmacological and Physicochemical Properties

- Target Compound: No pharmacological data are reported. Its tert-butyl group likely improves metabolic stability but may reduce aqueous solubility.

- Compound 15a : Optimized for CNS penetration (logP ~3.2 predicted) due to methylpiperazine .

- Example 1: Exhibits nanomolar IC₅₀ against kinases (Table 3 in patent), attributed to the benzothiazole-thiazole motif .

Research Implications and Gaps

- Structural analogs with methylpiperazine (15a) or adamantane (Example 24) groups demonstrate the impact of substituents on bioactivity, suggesting that functionalization of the target compound’s propanoate chain could unlock new applications.

Biological Activity

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₂O₂

- Molecular Weight : 248.32 g/mol

- CAS Number : 219862-14-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to influence several pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound could act as a modulator for specific receptors linked to cancer progression and neuroprotection.

Anticancer Properties

Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant anticancer activity. For instance:

- Case Study : A study demonstrated that similar tetrahydroquinoline derivatives enhanced the cytotoxic effects of chemotherapeutic agents in cancer cell lines by inhibiting DNA repair mechanisms through PARP inhibition .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective properties:

- Mechanism : They may exert protective effects against oxidative stress and apoptosis in neuronal cells.

- Research Findings : In vitro studies have shown that these compounds can reduce neuronal cell death induced by excitotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective |

| N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide | Structure | Antimicrobial, Anticancer |

| 5-Bromoisoquinolin-l-one | - | Radiosensitizer |

Case Studies and Research Findings

- Antitumor Activity : A recent study evaluated the efficacy of tetrahydroquinoline derivatives in various cancer models. The findings indicated that these compounds could significantly inhibit tumor growth and induce apoptosis in cancer cells .

- Neurotoxicity Assessment : Another research project assessed the neurotoxicity of related compounds. It was found that while some derivatives showed protective effects against neurodegeneration, others exhibited cytotoxicity at higher concentrations .

- Radiosensitization : Research on radiosensitizers highlighted that certain tetrahydroquinoline derivatives could enhance the effectiveness of radiotherapy in solid tumors by selectively targeting hypoxic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.